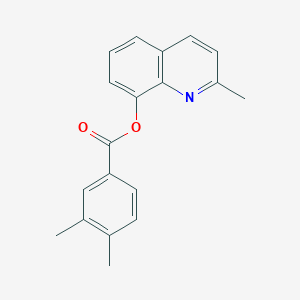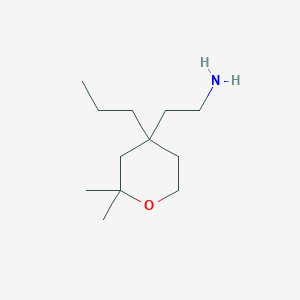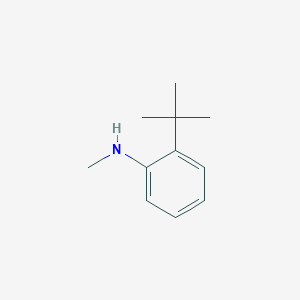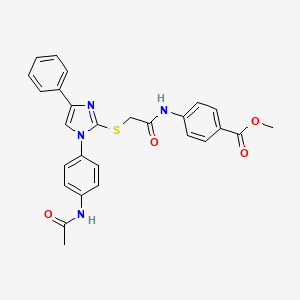
2-Methylquinolin-8-yl 3,4-dimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methylquinolin-8-yl 3,4-dimethylbenzoate” is a chemical compound with the molecular formula C19H17NO2 . It is a derivative of quinoline, a class of compounds that have been found to have substantial biological activities .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are still used today for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring attached to a benzoate group. The quinoline ring is substituted at the 2-position with a methyl group and at the 8-position with a 3,4-dimethylbenzoate group .Chemical Reactions Analysis
Quinoline derivatives, such as “this compound”, can undergo a variety of chemical reactions. They can participate in both electrophilic and nucleophilic substitution reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
2-Methylquinolin-8-yl 3,4-dimethylbenzoate derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, new pyrazole derivatives containing the 2-methylquinoline ring system demonstrated significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, as well as antifungal activity against several strains (Raju et al., 2016).
Chemosensor Development
These compounds have also been used in the development of chemosensors. A study on 8-hydroxyquinoline benzoates with diverse azo substituents, synthesized from 2-methyl-8-hydroxyquinoline, demonstrated their application in selective sensing of Hg2+. This discovery holds potential for environmental monitoring and safety applications (Cheng et al., 2008).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been synthesized for use as corrosion inhibitors. Studies have shown that these compounds, especially when integrated with 8-hydroxyquinoline derivatives, can effectively inhibit the corrosion of metals in acidic environments. This application is crucial for protecting industrial machinery and infrastructure (Rbaa et al., 2018); (Rbaa et al., 2020).
Anticancer Properties
Derivatives of this compound have shown potential as anticancer agents. For instance, compounds containing a 2-oxoquinoline structure were found to exhibit antitumor activities against various human cancer cell lines. This highlights the potential of these compounds in developing new cancer treatments (Fang et al., 2016).
Zukünftige Richtungen
The future directions for “2-Methylquinolin-8-yl 3,4-dimethylbenzoate” and similar compounds likely involve further exploration of their biological activities and potential applications in drug development . This could include synthesizing new derivatives and testing their activities against various biological targets.
Eigenschaften
IUPAC Name |
(2-methylquinolin-8-yl) 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-12-7-9-16(11-13(12)2)19(21)22-17-6-4-5-15-10-8-14(3)20-18(15)17/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRZSQMIQWRJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2437231.png)
![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2437232.png)










![Ethyl 4-[[2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2437253.png)
